molecular formula C20H24O2 B12612561 2-[4-(Benzyloxy)phenyl]-5-ethyloxane CAS No. 879544-20-4

2-[4-(Benzyloxy)phenyl]-5-ethyloxane

Cat. No.: B12612561
CAS No.: 879544-20-4
M. Wt: 296.4 g/mol
InChI Key: RMWBRONDUXVJHG-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-5-ethyloxane is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an ethyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting benzyl alcohol with a phenyl halide in the presence of a base.

    Attachment of the Ethyloxane Moiety: The ethyloxane group is then attached to the benzyloxyphenyl intermediate through an etherification reaction. This step often requires the use of an alkylating agent and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include benzyl alcohol, phenyl halides, alkylating agents, and catalysts such as palladium or copper complexes.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.

    Reduction: The phenyl ring can be reduced to form cyclohexane derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-ethyloxane involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethyloxane moiety can enhance solubility and bioavailability. The compound may exert its effects through modulation of enzymatic activity or receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-ethyloxane stands out due to its specific combination of structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its versatility and importance.

Biological Activity

2-[4-(Benzyloxy)phenyl]-5-ethyloxane is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C20H24O2
  • Molecular Weight : 312.4 g/mol
  • CAS Number : 71405430

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals is attributed to its hydroxyl groups, which can donate hydrogen atoms to reactive oxygen species (ROS), thus neutralizing them and preventing oxidative stress in cells .

Neuroprotective Effects

A study investigating derivatives of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl) compounds showed that certain derivatives possess potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The representative compound demonstrated an IC50 value of 0.062 µM, indicating strong MAO-B inhibition . This suggests that this compound may have similar neuroprotective properties due to its structural analogies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property is particularly relevant in the context of chronic inflammatory diseases.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Free Radical Scavenging : The hydroxyl groups in the compound facilitate the donation of electrons to free radicals, effectively neutralizing them.
  • Enzyme Inhibition : By inhibiting MAO-B, the compound may help in reducing the levels of neurotoxic metabolites associated with neurodegeneration.
  • Cytokine Modulation : The compound's influence on cytokine production suggests a mechanism where it modulates inflammatory responses at the cellular level.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds:

  • A study focused on the synthesis and evaluation of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives revealed their potential as multifunctional agents for treating Parkinson's disease due to their MAO-B inhibitory and antioxidant activities .
  • Another investigation highlighted the antioxidant capacity using the Oxygen Radical Absorbance Capacity (ORAC) assay, where derivatives exhibited significant scavenging abilities comparable to established antioxidants.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureKey ActivityIC50 (µM)
Safinamide SafinamideMAO-B Inhibitor0.0572
Rasagiline RasagilineMAO-B Inhibitor0.0953
Quercetin QuercetinAntioxidantN/A

Properties

CAS No.

879544-20-4

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-ethyl-2-(4-phenylmethoxyphenyl)oxane

InChI

InChI=1S/C20H24O2/c1-2-16-8-13-20(22-14-16)18-9-11-19(12-10-18)21-15-17-6-4-3-5-7-17/h3-7,9-12,16,20H,2,8,13-15H2,1H3

InChI Key

RMWBRONDUXVJHG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(OC1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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